molecular formula C6H3FN2O3 B2596277 3-Fluoro-5-nitropicolinaldehyde CAS No. 1289114-02-8

3-Fluoro-5-nitropicolinaldehyde

Cat. No.: B2596277
CAS No.: 1289114-02-8
M. Wt: 170.099
InChI Key: BWQDJMUABOFWKT-UHFFFAOYSA-N
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Description

3-Fluoro-5-nitropicolinaldehyde is a chemical compound with the molecular formula C6H3FN2O3 . It is also known by other names such as 3-fluoro-5-nitropyridine-2-carbaldehyde .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a nitro group at the 5-position, a fluoro group at the 3-position, and an aldehyde group at the 2-position .

Scientific Research Applications

Synthesis of Pharmaceuticals

The synthesis and application of nitroarenes and fluoroalkyl groups in pharmaceuticals demonstrate the relevance of chemical functionalities similar to those found in "3-Fluoro-5-nitropicolinaldehyde". For instance, research on the synthesis of indoles through intermolecular cyclization of unfunctionalized nitroarenes and alkynes showcases the utility of nitro groups in constructing complex molecules potentially relevant for drug discovery (Ragaini, Ventriglia, Hagar, Fantauzzi, & Cenini, 2009). Similarly, the development of novel fluoropicolinate herbicides via cascade cyclization of fluoroalkyl alkynylimines emphasizes the role of fluoroalkyl groups in creating compounds with specific biological activities (Johnson, Renga, Galliford, Whiteker, & Giampietro, 2015).

Molecular Interactions with Biological Targets

The study of molecular interactions with biological targets is crucial for understanding the mechanism of action of potential therapeutic agents. For example, the investigation of the cardiotoxicity of 5-fluorouracil in vitro provides insights into how fluorinated compounds interact with biological systems, potentially informing the safety and efficacy of related compounds (Lamberti et al., 2014).

Development of Materials with Specific Properties

In the realm of materials science, the functionalization of molecules with nitro and fluoro groups can lead to the development of materials with unique properties. For instance, the photoregulated release of caged anticancer drugs from gold nanoparticles, facilitated by a photocleavable o-nitrobenzyl linkage, highlights the potential of nitro-functionalized compounds in creating responsive drug delivery systems (Agasti et al., 2009).

Properties

IUPAC Name

3-fluoro-5-nitropyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FN2O3/c7-5-1-4(9(11)12)2-8-6(5)3-10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQDJMUABOFWKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289114-02-8
Record name 3-fluoro-5-nitropyridine-2-carbaldehyde
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